1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one
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Overview
Description
1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one is a complex organic compound that features a benzoxazole moiety fused with a pyrrolopyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of an o-aminophenol derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the benzoxazole ring . The pyrrolopyrrole moiety can be constructed through a series of condensation reactions involving suitable amines and aldehydes, followed by cyclization . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone
- N’-(1,3-Benzothiazol-2-yl)-arylamides
- 3-(1,3-Benzothiazol-2-yl)-2-phenyl derivatives
Uniqueness
1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused benzoxazole and pyrrolopyrrole rings provide a rigid framework that can interact with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[1-(1,3-benzoxazol-2-yl)-2-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C16H19N3O2/c1-10-7-12-8-18(11(2)20)9-14(12)19(10)16-17-13-5-3-4-6-15(13)21-16/h3-6,10,12,14H,7-9H2,1-2H3 |
InChI Key |
OCJVVKNVPAEMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC4=CC=CC=C4O3)C(=O)C |
Origin of Product |
United States |
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